molecular formula C13H14ClN B1610211 1-Benzyl-4-methyl-pyridinium chloride CAS No. 23662-66-0

1-Benzyl-4-methyl-pyridinium chloride

Cat. No. B1610211
CAS RN: 23662-66-0
M. Wt: 219.71 g/mol
InChI Key: LJHMBIINLKLHSI-UHFFFAOYSA-M
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Description

1-Benzyl-4-methyl-pyridinium chloride is a type of pyridinium salt . Pyridinium salts are unsaturated heterocyclic compounds that have different functional groups present either on the pyridine ring or at the nitrogen atom . The molecular formula of 1-Benzyl-4-methyl-pyridinium chloride is C13H14ClN .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-methyl-pyridinium chloride consists of a pyridinium ring with a benzyl group and a methyl group attached to it . The average mass of the molecule is 219.710 Da .


Chemical Reactions Analysis

Pyridinium salts, including 1-Benzyl-4-methyl-pyridinium chloride, have been known for their reactivity. They have been used as pyridinium ionic liquids, pyridinium ylides, and in various other applications .

Future Directions

The future directions of research on 1-Benzyl-4-methyl-pyridinium chloride could involve exploring its potential applications in various fields such as pharmaceuticals, gene delivery, polymerization, and other industrial applications . Further studies could also focus on improving the synthetic routes and understanding the mechanism of action .

properties

IUPAC Name

1-benzyl-4-methylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHMBIINLKLHSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446094
Record name 1-Benzyl-4-methyl-pyridinium chloride
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methyl-pyridinium chloride

CAS RN

23662-66-0
Record name Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1)
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Record name NSC 157552
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Record name 23662-66-0
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Record name 1-Benzyl-4-methyl-pyridinium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methylpyridine (26 mL/0.268 mol) in 70 mL of acetone was added 31 mL (0.268 mol) of benzylchloride. The resulting mixture was stirred at 50° C. for 18 hours. After cooling to room temperature, the reaction was filtered, washed with acetone and dried under reduced pressure affording 38 g of the title compound. The filtrate was concentrated under reduced pressure producing an additional 5.6 grams of the title compound (74% combined yield). LRMS: 184.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.53 g of benzyl chloride (20 mmol), 1.86 g of 4-picoline (20 mmol) and 20 mL of acetonitrile was refluxed for three hours, cooled to room temperature and then frozen in refrigerator. Pale pink crystals precipitated from the solution, which were collected by filtration and washed with ether (3×5 mL) to afford 4.09 g of the product (92% yield). 1HNMR (DMSO-d6, 400 MHz): δ 9.1 (s, 2H), 8.0 (d, 2H, J=6.24), 7.5 (s, 2H), 7.4 (m, 3H), 5.8 (s, 2H), 2.6 (s, 3h); 13C NMR (DMSO-d6, 100 MHz): δ 159.0, 143.5, 134.3, 128.9, 128.8, 128.3, 61.9, 21.1.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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